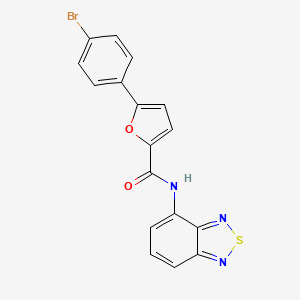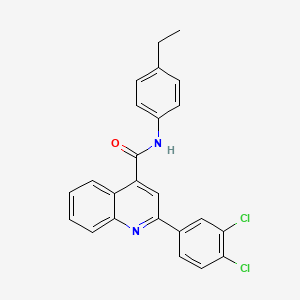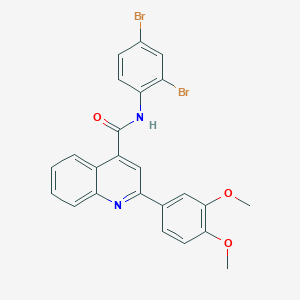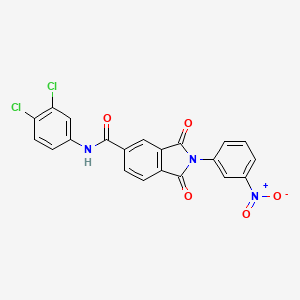![molecular formula C21H13Cl2N3O2S B11654513 4-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11654513.png)
4-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of chlorinated benzoxazole and benzoyl thiourea moieties, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROBENZOYL)THIOUREA typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde under reflux conditions in the presence of a catalyst. For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used to achieve high yields .
-
Introduction of the Chlorine Substituent: : Chlorination of the benzoxazole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
-
Coupling with Benzoyl Thiourea: : The chlorinated benzoxazole is then coupled with 4-chlorobenzoyl isothiocyanate to form the final product. This reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of scalable catalysts and optimized reaction conditions would be crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROBENZOYL)THIOUREA involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of bacterial glutamate racemase, an enzyme involved in the synthesis of peptidoglycan, a key component of bacterial cell walls.
Pathways: By inhibiting this enzyme, the compound disrupts the synthesis of peptidoglycan, leading to the weakening of bacterial cell walls and ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: This compound is similar in structure but contains a methyl group instead of a chlorine atom on the benzoxazole ring.
Other Benzoxazole Derivatives: Various benzoxazole derivatives with different substituents have been synthesized and studied for their biological activities.
Uniqueness
3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROBENZOYL)THIOUREA is unique due to its specific combination of chlorinated benzoxazole and benzoyl thiourea moieties, which confer distinct chemical and biological properties. Its ability to inhibit bacterial glutamate racemase sets it apart from other similar compounds, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C21H13Cl2N3O2S |
|---|---|
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
4-chloro-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-14-6-4-12(5-7-14)19(27)26-21(29)24-16-3-1-2-13(10-16)20-25-17-11-15(23)8-9-18(17)28-20/h1-11H,(H2,24,26,27,29) |
Clave InChI |
IXYIJLHCGJQBFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B11654431.png)

![Methyl 2-[({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11654444.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11654446.png)

![2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B11654451.png)
![(6Z)-2-heptyl-5-imino-6-(1H-indol-3-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654456.png)

![cyclopropyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11654471.png)

![Propan-2-yl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654479.png)

![2-(benzylsulfanyl)-6-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11654484.png)

